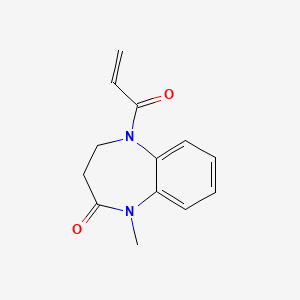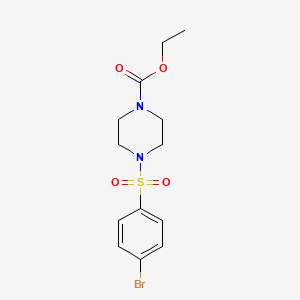
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that was first synthesized in 1983. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 316.38 g/mol. Ro 15-1788 is widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Mecanismo De Acción
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 works by binding to the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. By binding to this receptor subtype, this compound 15-1788 blocks the action of benzodiazepines and prevents them from exerting their effects on the central nervous system.
Biochemical and Physiological Effects:
This compound 15-1788 has no direct biochemical or physiological effects on its own. However, by blocking the benzodiazepine receptor subtype, it can reverse the effects of benzodiazepines and provide insight into their mode of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 in lab experiments is its ability to selectively block the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. This allows researchers to study the effects of benzodiazepines on the central nervous system without the confounding effects of sedation and anxiety. However, this compound 15-1788 has some limitations. It is not a universal antagonist of all benzodiazepine receptor subtypes, and its selectivity may vary depending on the experimental conditions. In addition, this compound 15-1788 has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788. One area of interest is the development of more selective benzodiazepine receptor antagonists that can distinguish between different receptor subtypes. Another area of interest is the use of this compound 15-1788 in combination with other drugs to study their interactions and effects on the central nervous system. Finally, this compound 15-1788 may have potential therapeutic applications as a treatment for benzodiazepine overdose or addiction.
Métodos De Síntesis
The synthesis of 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 involves several steps, starting with the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with methylamine to form 2-acetamido-5-methylbenzoic acid methyl ester. The ester is then reduced with lithium aluminum hydride to form 2-amino-5-methylbenzoic acid, which is reacted with acetic anhydride and sodium acetate to form the benzodiazepine ring system. The resulting compound is then treated with acetic anhydride and propionic anhydride to form this compound 15-1788.
Aplicaciones Científicas De Investigación
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 is widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system. It is a selective antagonist of the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. By blocking this receptor subtype, this compound 15-1788 can reverse the effects of benzodiazepines and provide insight into their mode of action.
Propiedades
IUPAC Name |
1-methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)15-9-8-13(17)14(2)10-6-4-5-7-11(10)15/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGIPDLYRBGAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-7-((3-phenoxypropyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2870321.png)



![N-(2,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2870330.png)

![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)



![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2870341.png)

![methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2870343.png)